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Compound of Interest

2,4-Diamino-6-dimethylamino-
Compound Name:

1,3,5-triazine
CAS No.: 1985-46-2

Cat. No.: B124554

Get Quote

\ J

Subject: 6,6'-diamino-6,6'-dideoxytrehalose (DAMDT) Classification: Amino-Disaccharide /
Functional Excipient / Bioactive Candidate Version: 1.0

Executive Summary & Molecular Identity

DAMDT is a semi-synthetic derivative of trehalose where the primary hydroxyl groups at the C-
6 and C-6' positions are substituted with amino groups. Unlike native trehalose, which is a
neutral non-reducing sugar, DAMDT introduces basic functionality (

), significantly altering its solubility profile, chemical reactivity, and stability mechanisms.

This guide outlines the critical pre-formulation studies required to validate DAMDT for
pharmaceutical or nutraceutical applications. The focus is on its unique "amino-sugar" liability:
the potential for intramolecular instability upon hydrolysis and pH-dependent solubility.

Molecular Specifications
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Property Specification
IUPAC Name 6,6'-diamino-6,6'-dideoxy-a,a-trehalose
Formula

-D-glucopyranosyl-(1
Core Structure 1)-

-D-glucopyranoside backbone

) Two primary amines (C6, C6"); Non-reducing
Key Functional Groups o
glycosidic bond

pKa (Predicted) ~9.0 — 9.5 (Primary amines)

_ No UV chromophore. Requires ELSD, CAD, or
Detection Challenge )
RI detection.

Solubility Profiling: The pH-Charge Dependency

Unlike neutral sugars (sucrose, trehalose), DAMDT solubility is governed by the ionization state
of its amino groups.

Theoretical Solubility Model

e Low pH (pH < 7): Both amino groups are protonated (

). The molecule exists as a di-cation, exhibiting maximal aqueous solubility due to ionic
solvation.

e High pH (pH > 10): Amino groups are deprotonated (neutral

). Solubility may decrease relative to the salt form, though the poly-hydroxyl core ensures it
remains water-soluble.

e Organic Solvents: The salt form (low pH) will likely precipitate in polar aprotic solvents
(DMSO, DMF) or alcohols, whereas the neutral form may show slight solubility enhancement
in methanol compared to the salt.
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Experimental Protocol: pH-Solubility Profile

Objective: Determine the thermodynamic solubility of DAMDT across the physiological pH
range.

Methodology: Shake-Flask Method (Equilibrium Solubility). Detection: HPLC-ELSD
(Evaporative Light Scattering Detector) or HPLC-CAD (Charged Aerosol Detector). Note: UV
detection at 254nm is useless for DAMDT.

Step-by-Step Workflow:

Buffer Preparation: Prepare 50 mM buffers: pH 1.2 (HCI), pH 4.5 (Acetate), pH 6.8
(Phosphate), pH 9.5 (Borate).

o Saturation: Add excess solid DAMDT to 5 mL of each buffer in borosilicate glass vials.
o Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
e Separation: Filter supernatant using 0.22 um PVDF filters (low binding).
o Quantification: Inject into HPLC-ELSD.
o Column: Amino-column (e.g., Zorbax

) or HILIC column (due to high polarity).

o Mobile Phase: Acetonitrile:Water (gradient).
o Calculation: Calculate concentration (

) against a 5-point calibration curve.

Visualization: Solubility Logic

The following diagram illustrates the solubility decision tree and charge-state logic.
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DAMDT Solid Input

Aqueous Buffer System
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Figure 1: Solubility logic flow for DAMDT based on pH-dependent ionization of the C6-amino

groups.

Stability Studies: The "Amino-Sugar" Liability

Stability profiling for DAMDT must address two specific degradation pathways: Glycosidic

Hydrolysis and Oxidative Deamination.

Critical Degradation Pathways

« Acid Hydrolysis (The "Browning" Risk):

o The
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-1,1-glycosidic bond is generally stable. However, under strong acidic stress, it hydrolyzes
to release two monomers.

o Result: Release of 6-amino-6-deoxyglucose.

o Risk: Unlike DAMDT (non-reducing), the monomer is a reducing amino-sugar. It can
undergo rapid intramolecular condensation or intermolecular Maillard-like reactions,
leading to solution browning/polymerization.

o Oxidation:

o Primary amines are susceptible to oxidation (N-oxides) or oxidative deamination under
high stress.

Forced Degradation Protocol (Stress Testing)

Perform these studies to identify degradation products and storage limitations.

Stress Condition Conditions Duration Target Outcome

Assess glycosidic
Acid Hydrolysis 0.1 N HCI, 60°C 24 - 72 hrs bond stability. Watch

for browning.

Assess base-
Base Hydrolysis 0.1 N NaOH, 60°C 24 - 72 hrs catalyzed degradation

(epimerization).

3% Assess amine
Oxidation 24 hrs oxidation (N-oxide
, RT formation).

Assess hygroscopicity
Thermal (Solid) 60°C/ 75% RH 7 days and solid-state
stability.

Assess light sensitivity
Photolytic 1.2 million lux hrs - (unlikely for sugars,
but standard).
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Stability Analysis Workflow

The following diagram outlines the analytical workflow for stability samples.

HPLC-ELSD
(Quantify DAMDT Loss)
V] :
Stressed Sample Neutralize/Quench . H_ydronS|s Product:
(Acid/Oxidation) Acid Path 6-amino-glucose (m/z 179)
T

LC-MS/IMS .
(Identify Degradants) Peroxide Path

Oxidation Product:
N-oxide / Deamination

Click to download full resolution via product page

Figure 2: Analytical workflow for identifying DAMDT degradation products using orthogonal
detection methods.

Solid-State Characterization

DAMDT, like many modified sugars, may exhibit complex solid-state behavior (polymorphism or
amorphous glass formation).

Hygroscopicity (DVS)
Trehalose is a known lyoprotectant with a high glass transition temperature (

). The amino-modification may alter this.

e Method: Dynamic Vapor Sorption (DVS).
e Cycle: 0%

90%

0% RH at 25°C.
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 Critical Threshold: If mass gain > 2% at 80% RH, the salt form is likely deliquescent.
Recommendation: Store as a free base if the salt is too hygroscopic, or select a non-
hygroscopic counter-ion (e.g., fumarate vs. chloride).

Thermal Analysis (DSCITGA)
o TGA (Thermogravimetric Analysis): Distinguish between solvates/hydrates and degradation.
o DSC (Differential Scanning Calorimetry): Determine Melting Point (

) and Glass Transition (

)

o Significance: A high
is essential if DAMDT is used as a stabilizer for proteins in lyophilized formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124554?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

